1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 4-methoxyphenethylamine with isatin (2-oxoindoline) in the presence of a suitable coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form a hydroxyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may bind to a specific site on the target molecule, altering its conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-3-yl)urea
- 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-6-yl)urea
- 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-7-yl)urea
Uniqueness
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is unique due to the specific positioning of the methoxy group and the indolinone moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-5-2-12(3-6-15)8-9-19-18(23)20-14-4-7-16-13(10-14)11-17(22)21-16/h2-7,10H,8-9,11H2,1H3,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKTRASIHHBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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